molecular formula C12H14N2O B3033222 6'-Aminospiro[cyclopentane-1,3'-indolin]-2'-one CAS No. 100510-66-5

6'-Aminospiro[cyclopentane-1,3'-indolin]-2'-one

Cat. No.: B3033222
CAS No.: 100510-66-5
M. Wt: 202.25 g/mol
InChI Key: IHGQTAJGOPOWQT-UHFFFAOYSA-N
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Description

6’-Aminospiro[cyclopentane-1,3’-indolin]-2’-one is a spirocyclic compound characterized by a unique structure where a cyclopentane ring is fused to an indoline moiety through a spiro carbon atom. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and applications in drug discovery.

Scientific Research Applications

6’-Aminospiro[cyclopentane-1,3’-indolin]-2’-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of a compound like “6’-Aminospiro[cyclopentane-1,3’-indolin]-2’-one” would depend on its specific structure and the target it interacts with . Spirocyclic compounds can have a wide range of biological activities, including acting as enzyme inhibitors, receptor agonists or antagonists, and more .

Safety and Hazards

The safety and hazards associated with a compound like “6’-Aminospiro[cyclopentane-1,3’-indolin]-2’-one” would depend on its specific structure and properties . It’s important to handle all chemicals with appropriate safety precautions, including using personal protective equipment and working in a well-ventilated area .

Future Directions

The field of spirocyclic compounds is a promising area of research in medicinal chemistry . Future research may focus on developing new synthetic methods for these compounds, exploring their biological activities, and optimizing their properties for use as pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Aminospiro[cyclopentane-1,3’-indolin]-2’-one typically involves the cycloaddition reactions of donor-acceptor cyclopropanes with oxindole-derived enamides. This process is often catalyzed by simple and inexpensive bases like NaOH, which promote chemo- and diastereo-selective (3 + 2) cycloaddition reactions . The reaction conditions usually involve moderate temperatures and the use of solvents like dichloromethane or toluene.

Industrial Production Methods

While specific industrial production methods for 6’-Aminospiro[cyclopentane-1,3’-indolin]-2’-one are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

6’-Aminospiro[cyclopentane-1,3’-indolin]-2’-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can convert it into different spirocyclic amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted spirocyclic compounds, which can be further functionalized for specific applications in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6’-Aminospiro[cyclopentane-1,3’-indolin]-2’-one is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties. This uniqueness makes it a valuable compound in the development of new drugs and materials with specialized functions.

Properties

IUPAC Name

6-aminospiro[1H-indole-3,1'-cyclopentane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c13-8-3-4-9-10(7-8)14-11(15)12(9)5-1-2-6-12/h3-4,7H,1-2,5-6,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGQTAJGOPOWQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C3=C(C=C(C=C3)N)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701208993
Record name 6′-Aminospiro[cyclopentane-1,3′-[3H]indol]-2′(1′H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701208993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100510-66-5
Record name 6′-Aminospiro[cyclopentane-1,3′-[3H]indol]-2′(1′H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100510-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6′-Aminospiro[cyclopentane-1,3′-[3H]indol]-2′(1′H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701208993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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